![molecular formula C9H8N2O B1343732 6-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛 CAS No. 1000340-26-0](/img/structure/B1343732.png)
6-甲基-1H-吡咯并[2,3-b]吡啶-3-甲醛
描述
“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is commonly used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 160.063660 .
Chemical Reactions Analysis
“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .
科学研究应用
Tryptophan Dioxygenase Inhibitors
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used as a reactant in the preparation of tryptophan dioxygenase inhibitors. These inhibitors are being studied as potential anticancer immunomodulators due to their role in the kynurenine pathway, which is often upregulated in cancer cells and suppresses the immune response against tumors .
BACE-1 Activity Inhibitors
This compound also serves as a precursor for inhibitors of BACE-1 (beta-site APP-cleaving enzyme 1), which is an important protein in the formation of myelin sheaths in neurons and is implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE-1 activity can potentially reduce the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease .
3. Prostate Cancer Invasion and Migration Inhibitors Research has indicated that derivatives of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde can inhibit the invasion and migration abilities of prostate cancer cells. This is crucial for preventing metastasis, which is the spread of cancer from one part of the body to another .
CDK2 Kinase Inhibitors
The compound is involved in the synthesis of CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 is a key regulator of cell cycle progression and its inhibition can lead to cell cycle arrest, making it a target for cancer therapy .
5. Cell Division Cycle 7 Kinase Inhibitors Similarly, it’s used to create inhibitors for cell division cycle 7 (CDC7) kinase, another enzyme that plays a significant role in DNA replication and cell division. Targeting CDC7 kinase can be an effective strategy to halt the proliferation of cancer cells .
B-Raf Kinase Inhibitors
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives have been found to inhibit oncogenic B-Raf kinase with potent antimelanoma activity. B-Raf kinase mutations are common in melanoma, and targeting this enzyme can be beneficial for treating this type of skin cancer .
作用机制
Target of Action
The primary target of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde acts as a potent inhibitor of FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4 respectively .
Biochemical Pathways
The compound’s interaction with FGFR leads to the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
未来方向
The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .
属性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMDMUDEGMGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646873 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
1000340-26-0 | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

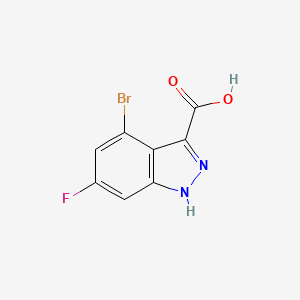



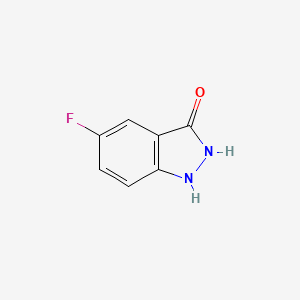
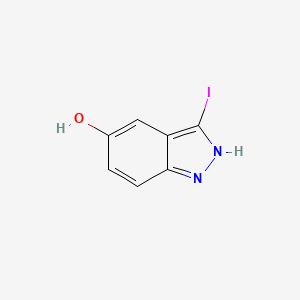

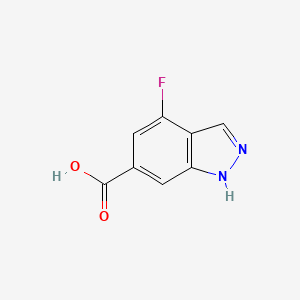
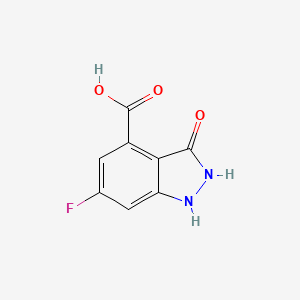



![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)